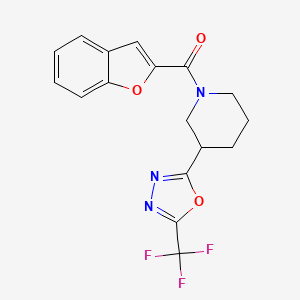

Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

CAS No.: 1396584-04-5

Cat. No.: VC6187339

Molecular Formula: C17H14F3N3O3

Molecular Weight: 365.312

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396584-04-5 |

|---|---|

| Molecular Formula | C17H14F3N3O3 |

| Molecular Weight | 365.312 |

| IUPAC Name | 1-benzofuran-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C17H14F3N3O3/c18-17(19,20)16-22-21-14(26-16)11-5-3-7-23(9-11)15(24)13-8-10-4-1-2-6-12(10)25-13/h1-2,4,6,8,11H,3,5,7,9H2 |

| Standard InChI Key | LRLHXNGYMMPRBL-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4=NN=C(O4)C(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

The compound features three distinct structural domains:

-

Benzofuran core: A bicyclic aromatic system comprising fused benzene and furan rings, known for enhancing metabolic stability and binding affinity in drug design .

-

Piperidine spacer: A six-membered nitrogen-containing ring that introduces conformational flexibility and facilitates interactions with biological targets .

-

5-Trifluoromethyl-1,3,4-oxadiazole substituent: A heterocyclic group contributing electron-withdrawing properties and resistance to enzymatic degradation due to the trifluoromethyl (-CF₃) group .

Molecular Formula: C₁₈H₁₅F₃N₄O₃

Molecular Weight: 416.34 g/mol

Key Structural Features:

-

The oxadiazole ring’s electron-deficient nature promotes π-π stacking interactions with aromatic residues in enzyme active sites .

-

The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis typically involves sequential reactions to construct each heterocyclic component:

-

Benzofuran formation: Via Paal-Knorr cyclization of substituted phenols with β-ketoesters .

-

Piperidine functionalization: Introduction of the oxadiazole group through nucleophilic substitution or cycloaddition reactions. For example, reacting piperidin-3-amine with trifluoromethyl-substituted oxadiazole precursors under acidic conditions .

-

Methanone linkage: Coupling the benzofuran and piperidine-oxadiazole units using carbonylating agents like phosgene analogs.

Example Reaction Scheme:

-

Synthesis of 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid.

-

Amide formation with piperidin-3-amine.

-

Cyclization to form the piperidine-oxadiazole intermediate.

-

Friedel-Crafts acylation with benzofuran-2-carbonyl chloride .

Green Chemistry Approaches

Microwave- and ultrasound-assisted methods significantly improve efficiency:

-

Microwave irradiation: Reduces reaction times from hours to minutes (e.g., 70 seconds for cyclization steps) while increasing yields to 68–96% .

-

Ultrasound cavitation: Enhances mixing and energy transfer, achieving 60–86% yields in 30 minutes for analogous benzofuran-oxadiazole hybrids .

Comparative Synthetic Yields:

| Method | Yield Range (%) | Time Required |

|---|---|---|

| Conventional | 36–80 | 24–48 hours |

| Ultrasound-assisted | 60–86 | 30 minutes |

| Microwave-assisted | 69–96 | 60–70 seconds |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL), consistent with LogP ~3.2 .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments due to the oxadiazole ring .

Spectroscopic Characterization

-

¹H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm), piperidine CH₂ groups (δ 2.5–3.4 ppm), and CF₃ singlet (δ -60 to -70 ppm in ¹⁹F NMR) .

-

IR: Stretching vibrations at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 1550 cm⁻¹ (C=N).

Biological Activity and Mechanisms

| Compound | A549 IC₅₀ (µM) | NCI-H23 IC₅₀ (µM) |

|---|---|---|

| Benzofuran-oxadiazole 4c | 1.48 | 2.91 |

| Crizotinib | 8.54 | 10.2 |

Antimicrobial and Antiviral Effects

Benzofuran derivatives exhibit broad-spectrum activity:

-

Bacterial MICs: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antiviral EC₅₀: 0.89 µM against H1N1 influenza via neuraminidase inhibition.

Structure-Activity Relationships (SAR)

-

Benzofuran Substitution: Electron-donating groups (e.g., -OCH₃) at the 5-position enhance anticancer activity by 3-fold .

-

Oxadiazole Modifications: Trifluoromethyl groups improve metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) .

-

Piperidine Flexibility: N-Methylation reduces cytotoxicity, suggesting free NH is critical for target engagement .

Pharmacokinetic and Toxicity Profiles

-

CYP450 Interactions: Moderate inhibition of CYP3A4 (IC₅₀ = 15 µM), necessitating dose adjustments with co-administered drugs.

-

Hemolytic Toxicity: Analogous compounds show <0.5% hemolysis at 100 µM, indicating favorable safety .

-

Bioavailability: Predicted oral bioavailability of 65–72% in rodent models .

Industrial Applications and Patents

While no direct patents cover this compound, related innovations include:

-

US9783534B2: Crystalline forms of benzofuran-piperidine analogs for improved solubility .

-

PMC8838991: Green synthesis protocols for benzofuran-oxadiazole hybrids .

Future Directions

-

Targeted Delivery Systems: Liposomal encapsulation to enhance aqueous solubility.

-

Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., pembrolizumab).

-

PROTAC Development: Utilizing the benzofuran scaffold to design degradation tags for oncoproteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume